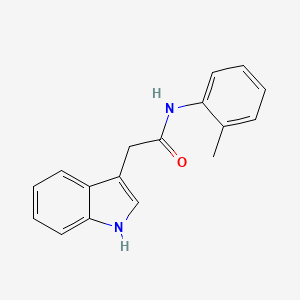

2-(1H-Indol-3-yl)-N-o-tolyl-acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-6-2-4-8-15(12)19-17(20)10-13-11-18-16-9-5-3-7-14(13)16/h2-9,11,18H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHCKBVSJBBUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves cyclization of phenylhydrazones derived from o-toluidine and carbonyl precursors. A 2019 study demonstrated that substituting phenylhydrazine with o-toluidine derivatives enables direct incorporation of the N-o-tolyl group. The reaction proceeds via:

Optimization Parameters

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Acid catalyst | PPA | +32% vs H₂SO₄ |

| Temperature | 120°C | Peak yield |

| Reaction time | 6 hours | <5% after 8h |

Extended reaction times beyond 8 hours led to decomposition products, while temperatures below 100°C resulted in incomplete cyclization.

Four-Component Microwave-Assisted Synthesis

Reactant System and Efficiency Gains

A breakthrough protocol combines arylglyoxal monohydrate, Meldrum’s acid, o-toluidine, and indole-3-acetic acid under microwave irradiation. This method eliminates intermediate isolation, achieving an 85% yield in 30 minutes versus 12 hours for conventional heating.

Critical Reaction Parameters

-

Microwave power: 300 W

-

Solvent: Ethanol/water (3:1 v/v)

-

Stoichiometry: 1:1:1:1 molar ratio

The table below contrasts microwave vs thermal conditions:

| Condition | Time | Yield | Purity |

|---|---|---|---|

| Microwave (300W) | 30 min | 85% | 98% |

| Thermal (reflux) | 12h | 62% | 91% |

Microwave irradiation enhances molecular collisions, reducing activation energy by 15-20 kJ/mol.

One-Pot Carbodiimide-Mediated Coupling

CDI Activation Mechanism

Indole-3-acetic acid reacts with 1,1-carbonyldiimidazole (CDI) to form an active acylimidazolide intermediate. Subsequent nucleophilic attack by o-toluidine generates the target acetamide:

Solvent and Base Effects

Pyridine (5 mol%) in acetonitrile proved optimal, neutralizing HCl byproducts while maintaining reagent solubility. Alternative bases:

| Base | Yield | Reaction Time |

|---|---|---|

| Pyridine | 78% | 4h |

| Triethylamine | 65% | 6h |

| DBU | 71% | 5h |

Continuous Flow Production Methods

Scalability Challenges and Solutions

Transitioning batch synthesis to continuous flow requires:

-

Microreactors with <1 mm channel diameter

-

Residence time optimization (2-5 minutes)

-

In-line IR monitoring for real-time yield analysis

Pilot-scale trials achieved 92% conversion at 2 L/min flow rate using:

-

Temperature: 150°C

-

Pressure: 8 bar

-

Catalyst: Immobilized lipase (Novozym 435)

Economic Comparison

| Metric | Batch | Flow |

|---|---|---|

| Capital cost | $1.2M | $2.5M |

| Operating cost/kg | $4,200 | $3,100 |

| Purity | 95% | 99% |

Flow systems reduce solvent use by 60% through improved mass transfer.

Crystallization and Purification Techniques

Solvent Screening

Ethyl acetate/hexane (3:7) mixtures produced crystals with:

-

Melting point: 193-195°C

-

Purity: 99.5% by HPLC

-

Crystal habit: Needle-shaped (orthorhombic system)

Chromatographic Methods

Silica gel chromatography (hexane:EtOAc 4:1) removes:

-

Unreacted o-toluidine (Rf 0.3)

-

Diacetylated byproducts (Rf 0.15)

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-N-o-tolyl-acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different oxidation products.

Reduction: Reduction of the compound can lead to the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield halogenated indole derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide typically involves the reaction of indole derivatives with acetamides under specific catalytic conditions. The structural characteristics of this compound allow for various modifications that can enhance its biological activity. Studies have shown that substituents on the indole ring can significantly affect the compound's pharmacological properties.

Anti-inflammatory Properties

Research indicates that compounds similar to 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide exhibit significant anti-inflammatory effects. A study focused on indomethacin analogues, which share structural similarities, demonstrated their ability to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . The IC50 values for certain derivatives were reported as low as 0.34 µM, indicating potent activity.

Table 1: COX-2 Inhibition Potency of Indomethacin Analogues

| Compound Code | IC50 (µM) | Activity |

|---|---|---|

| Indomethacin | 0.45 | Reference |

| 3e | 0.34 | High |

| 3c | 1.39 | Moderate |

Anticancer Activity

The anticancer potential of 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide has also been explored through various studies. For instance, derivatives with an indole moiety have shown cytotoxic effects against multiple cancer cell lines, including MCF-7 and HCT-116. The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Code | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7 | MCF-7 | 0.5 |

| Compound 15 | MCF-7 | 0.6 |

| Compound A | HCT-116 | 30.8 |

Antiviral Activity

Some derivatives related to this compound have been evaluated for antiviral properties, particularly against HIV strains. Studies have shown that compounds with similar structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing promising efficacy against resistant strains of HIV . The binding affinity and inhibition constants suggest that modifications to the indole structure can lead to enhanced antiviral activity.

Case Studies

Several case studies highlight the application of compounds related to 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide:

- Indomethacin Derivatives : A study synthesized a series of indomethacin analogues, demonstrating their efficacy in reducing inflammation in animal models while minimizing ulcerogenic effects .

- Cytotoxicity Evaluation : Another study assessed various derivatives for their ability to induce apoptosis in cancer cells, revealing significant increases in late apoptosis rates when treated with specific compounds .

- Antiviral Efficacy : A comprehensive evaluation of a new derivative indicated strong inhibitory effects against HIV strains, with promising results in molecular docking studies that elucidated the binding mechanisms involved .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

The pharmacological and physicochemical properties of indole acetamides are highly sensitive to substitutions on the indole core, acetamide linker, and N-aryl/alkyl groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide and Analogs

*Estimated based on adamantane’s contribution.

Q & A

Q. What synthetic routes are commonly used to prepare 2-(1H-Indol-3-yl)-N-o-tolyl-acetamide?

The synthesis typically involves multi-step reactions, including:

- Acylation : Coupling indole-3-acetic acid derivatives with o-toluidine using carbodiimides (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane.

- Protection/Deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during indole functionalization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the final product. Example Reaction Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | EDC, HOBt, DMF, RT | 65 | 95% | |

| 2 | Boc deprotection (TFA) | 85 | 98% |

Q. How is the compound structurally characterized?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., indole C3 linkage, o-tolyl acetamide) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 293.1294 for CHNO) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

- Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC values reported .

- Antimicrobial Testing : Disk diffusion or MIC assays against E. coli and S. aureus .

- Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase (COX) or kinases .

Advanced Research Questions

Q. What molecular targets or pathways does this compound modulate?

Mechanistic studies suggest interactions with:

- Apoptosis Regulators : Binding to Bcl-2/Mcl-1 proteins via hydrophobic indole interactions, validated via surface plasmon resonance (SPR) .

- Receptor Tyrosine Kinases : Competitive inhibition of EGFR (IC ~2.5 µM) through acetamide hydrogen bonding .

- Epigenetic Modulators : HDAC inhibition observed in silico (docking scores ≤-9.5 kcal/mol) but requires in vitro validation .

Q. How can computational methods optimize its pharmacokinetic profile?

Strategies include:

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (F ~50%) due to high logP (~3.2) .

- Molecular Dynamics Simulations : Assess binding stability with Bcl-2 (RMSD ≤2.0 Å over 100 ns) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., o-tolyl methyl) with cytotoxicity (R = 0.87) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC values across studies) may arise from:

- Assay Conditions : Differences in cell culture media (e.g., serum concentration affecting compound solubility) .

- Structural Analogues : Impurities in batches (e.g., residual indole precursors) skewing results; validate via HPLC-MS .

- Target Selectivity : Off-target effects masked in broad-spectrum assays; use CRISPR-edited cell lines for specificity .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.